molecular formula C31H33FN6O3 B1683776 Pexmetinib CAS No. 945614-12-0

Pexmetinib

Cat. No. B1683776
M. Wt: 556.6 g/mol
InChI Key: LNMRSSIMGCDUTP-UHFFFAOYSA-N
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Patent
US08039639B2

Procedure details

Preparation of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-241-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea 72: 1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea (2.179 g, 3.929 mmol) was suspended in MeOH (40 mL) and treated with sodium borohydride (0.7432 g, 19.64 mmol) portionwise at room temperature. The reaction mixture was stirred at room temperature until complete conversion of the starting material to product was observed by HPLC analysis. The reaction mixture was concentrated under reduced pressure and then diluted with saturated aqueous NH4Cl and extracted into dichloromethane. The organics were dried (MgSO4) and concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 2-6% iPrOH/DCM) to provide 1.21 g (55%) of the desired compound. MS (APCI+) m/z 557 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 8.29 (s, 1H), 7.97 (s, 1H), 7.68 (d, 1H, J=9.1 Hz), 7.35 (s, 1H), 6.85-7.4 (m, 8H), 6.24 (s, 1H), 4.87 (t, 1H, J=5.4 Hz), 4.43 (t, 1H, J=5.6 Hz), 4.28 (d, 1H, J=5.9 Hz), 3.80 (q, 1H, J=5.5 Hz), 2.35 (s, 3H), 1.25 (s, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea
Quantity
2.179 g
Type
reactant
Reaction Step Two
Quantity
0.7432 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
NC(N)=O.[C:5]([C:9]1[CH:13]=[C:12]([NH:14][C:15]([NH:17][CH2:18][C:19]2[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:20]=2[O:26][C:27]2[CH:28]=[C:29]3[C:33](=[CH:34][CH:35]=2)[N:32]([CH2:36][CH:37]=[O:38])[N:31]=[CH:30]3)=[O:16])[N:11]([C:39]2[CH:44]=[CH:43][C:42]([CH3:45])=[CH:41][CH:40]=2)[N:10]=1)([CH3:8])([CH3:7])[CH3:6].[BH4-].[Na+]>CO>[C:5]([C:9]1[CH:13]=[C:12]([NH:14][C:15]([NH:17][CH2:18][C:19]2[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:20]=2[O:26][C:27]2[CH:28]=[C:29]3[C:33](=[CH:34][CH:35]=2)[N:32]([CH2:36][CH2:37][OH:38])[N:31]=[CH:30]3)=[O:16])[N:11]([C:39]2[CH:44]=[CH:43][C:42]([CH3:45])=[CH:41][CH:40]=2)[N:10]=1)([CH3:8])([CH3:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea
Quantity
2.179 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NCC1=C(C=CC(=C1)F)OC=1C=C2C=NN(C2=CC1)CC=O)C1=CC=C(C=C1)C
Step Three
Name
Quantity
0.7432 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature until complete conversion of the starting material to product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude material, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (eluant 2-6% iPrOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)NC(=O)NCC1=C(C=CC(=C1)F)OC=1C=C2C=NN(C2=CC1)CCO)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.